molecular formula C7H6BFO3 B112473 3-Fluoro-5-formylphenylboronic acid CAS No. 328956-60-1

3-Fluoro-5-formylphenylboronic acid

Cat. No. B112473
M. Wt: 167.93 g/mol
InChI Key: LAQDUOXSWHKHBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-formylphenylboronic acid is a boronic acid derivative with the molecular formula C7H6BFO3 . It is a type of organoboron compound, which are commonly studied in organic chemistry .


Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester . The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters . Boronic acid is a stable and generally a non-toxic group that is easily synthesized .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-5-formylphenylboronic acid is determined by its molecular formula, C7H6BFO3 . The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues .


Chemical Reactions Analysis

Boronic acids, such as 3-Fluoro-5-formylphenylboronic acid, can be used as building blocks and synthetic intermediates . They can be used in several synthetic reactions including metal-catalyzed processes like Suzuki–Miyaura reaction, acid catalysis, asymmetric synthesis of amino acids, and hydroboration .

Scientific Research Applications

Antifungal Activity

3-Fluoro-5-formylphenylboronic acid and its isomeric fluoro-formylphenylboronic acids exhibit significant antifungal activity against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. These compounds' antifungal potency, evaluated through agar diffusion tests and minimum inhibitory concentration (MIC) determinations, highlights their potential as antifungal agents. The tautomeric equilibrium leading to 3-hydroxybenzoxaboroles formation and the position of the fluorine substituent were crucial in the observed activity, indicating a novel area of research for developing antifungal drugs (Borys et al., 2019).

Spectroscopy and Adsorption Mechanisms

The effect of substituent types and positions on phenylboronic acids, including fluoro and formyl analogues like 3-Fluoro-5-formylphenylboronic acid, on their adsorption mechanisms has been systematically studied using infrared, Raman, and surface-enhanced Raman spectroscopy. These studies provide insight into the adsorption modes of phenylboronic acid isomers, demonstrating how the substituent type and position significantly impact the isomers' geometry on silver nanoparticle surfaces. Such research is valuable for understanding and optimizing the use of phenylboronic acids in sensor applications and nanotechnology (Piergies et al., 2013).

Molecular and Crystal Structure Analysis

Research on the structures, properties, and tautomeric equilibria of fluoro-substituted 2-formylphenylboronic acids, including 3-Fluoro-5-formylphenylboronic acid, has expanded our understanding of these compounds. Through NMR, XRD, and spectrophotometric methods, the impact of fluorine substituents on these compounds' properties and their tautomeric equilibrium with cyclic benzoxaborole forms have been elucidated. This comprehensive structural analysis aids in the design and application of these boronic acids in various fields, including organic synthesis and material science (Kowalska et al., 2016).

Antiproliferative and Proapoptotic Compounds

Phenylboronic acid and benzoxaborole derivatives, including those derived from 3-Fluoro-5-formylphenylboronic acid, have shown promising antiproliferative and proapoptotic properties in vitro against cancer cell lines, such as the A2780 ovarian cancer cell line. These compounds exhibit a structure-activity relationship that underscores their potential as anticancer agents, with specific derivatives inducing cell cycle arrest and caspase-3 activation. This research opens new avenues for developing novel anticancer therapies based on the unique properties of boronic acids and their derivatives (Psurski et al., 2018).

Safety And Hazards

According to the safety data sheet, 3-Fluoro-5-formylphenylboronic acid is harmful if swallowed . It is classified as having acute oral toxicity (Category 4) according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(3-fluoro-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQDUOXSWHKHBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624248
Record name (3-Fluoro-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-formylphenylboronic acid

CAS RN

328956-60-1
Record name (3-Fluoro-5-formylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.